molecular formula C19H21N3O2 B2832048 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 2034291-92-2

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2832048
CAS No.: 2034291-92-2
M. Wt: 323.396
InChI Key: MBLZQVYWSKWIMW-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is an organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated pyrazole.

    Formation of the Butanamide Moiety: The final step involves the amidation reaction where the pyrazole-furan intermediate is reacted with 2-phenylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would need to be optimized for yield and purity. This might involve:

    Catalyst Optimization: Using more efficient catalysts for the coupling reactions.

    Solvent Selection: Choosing solvents that maximize reaction rates and minimize by-products.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology

This compound may exhibit biological activity due to the presence of the pyrazole and furan rings, which are known pharmacophores. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as drug candidates. The combination of functional groups might interact with various biological targets, offering therapeutic potential.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide exerts its effects would depend on its specific application. For instance, if it acts as an anti-inflammatory agent, it might inhibit enzymes like cyclooxygenase (COX). If it has antimicrobial properties, it could disrupt bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide: Similar structure but with an acetamide moiety instead of butanamide.

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylpropanamide: Similar structure but with a propanamide moiety.

Uniqueness

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The butanamide moiety, in particular, might influence its pharmacokinetic properties, such as solubility and metabolic stability.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a phenylbutanamide structure. Its molecular formula is C18H22N4OC_{18}H_{22}N_{4}O with a molecular weight of approximately 318.4 g/mol. The presence of the furan and pyrazole rings is significant as these structures are known to enhance the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole rings often exhibit antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases . In one study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

3. Anticancer Properties

The compound may also possess anticancer activity, as indicated by research on related pyrazole compounds that showed cytotoxic effects on cancer cell lines . The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The structural features allow for interactions with receptors, potentially modulating their activity and influencing signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can lead to enhanced potency or selectivity for specific biological targets. For instance, variations in the substituents on the furan or pyrazole rings can significantly impact the compound's pharmacological profile .

Compound Biological Activity IC50 (µM)
This compoundAntimicrobialTBD
Pyrazole Derivative AAnti-inflammatory (TNF-α Inhibition)10
Pyrazole Derivative BCytotoxicity in Cancer CellsTBD

Case Studies

Several case studies highlight the potential of compounds similar to this compound:

  • Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 in vitro, showing promising results comparable to dexamethasone .
  • Antimicrobial Evaluation : A study assessed various furan-containing compounds against multiple bacterial strains, demonstrating significant antimicrobial activity .
  • Cancer Research : Investigations into related pyrazole compounds revealed their ability to induce apoptosis in breast cancer cell lines, suggesting a potential therapeutic role .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-18(15-6-4-3-5-7-15)19(23)20-9-10-22-13-17(12-21-22)16-8-11-24-14-16/h3-8,11-14,18H,2,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLZQVYWSKWIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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